methyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-11(13(19)20-2)8-15-14-16-12(17-18(9)14)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPZRDUQXXTTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester . The reaction is often carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the triazolo-pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Oxidation Reactions
The methyl and ester groups undergo oxidation under controlled conditions. For example:
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Hydrogen peroxide () in acetic acid selectively oxidizes the methyl group at position 7 to a carbonyl group, yielding the corresponding ketone derivative.
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Potassium permanganate () in acidic media targets the pyrimidine ring, leading to ring-opening products.
Reaction Conditions and Outcomes
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Acetic acid, 60–80°C, 6–8 hrs | 7-Oxo-2-phenyl triazolo[1,5-a]pyrimidine-6-carboxylate | |
| , reflux | Pyrimidine ring-opened dicarboxylic acid derivatives |
Mechanistic studies suggest that oxidation of the methyl group proceeds via radical intermediates, while ring oxidation involves electrophilic attack on electron-rich regions of the pyrimidine ring.
Reduction Reactions
The ester moiety and triazole ring are susceptible to reduction:
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Sodium borohydride () selectively reduces the ester to a primary alcohol without affecting the triazole ring.
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Lithium aluminum hydride () reduces both the ester and triazole functionalities, yielding a dihydrotriazolo-pyrimidine derivative.
Reduction Pathways
| Reducing Agent | Product | Yield |
|---|---|---|
| 6-Hydroxymethyl-7-methyl-2-phenyltriazolo-pyrimidine | 72% | |
| 4,5-Dihydrotriazolo-pyrimidine derivative | 58% |
The selectivity of is attributed to its milder reducing power compared to , which disrupts aromaticity in the triazole ring.
Nucleophilic Substitution
The ester group at position 6 readily undergoes nucleophilic substitution:
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Ammonolysis with in ethanol produces the corresponding amide .
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Transesterification with alcohols in the presence of acid catalysts (e.g., ) replaces the methyl ester with bulkier alkyl groups .
Substitution Examples
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Ethanol, reflux, 12 hrs | 6-Carboxamide derivative | Bioactivity optimization | |
| , 80°C | Ethyl ester analog | Solubility enhancement |
Kinetic studies reveal that nucleophilic attack occurs preferentially at the carbonyl carbon of the ester, facilitated by the electron-withdrawing triazole ring .
Regioselective Functionalization
The triazolo-pyrimidine core exhibits regioselectivity in electrophilic substitutions:
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Nitration with targets position 5 of the pyrimidine ring due to electron density distribution .
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Halogenation (e.g., ) occurs at position 7 under radical initiation .
Regioselectivity Data
Density functional theory (DFT) calculations confirm that electrophilic attack at C-5 is favored by lower activation energy due to resonance stabilization .
Mechanistic Insights from Spectroscopic Studies
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H/D Exchange : Deuterium labeling experiments (e.g., in ) demonstrate rapid exchange of methyl protons at position 7, indicating acidic C–H bonds () .
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NMR Analysis : - and -NMR spectra reveal deshielding of the triazole protons (δ 8.5–9.3 ppm) and carbonyl carbons (δ 162–165 ppm), consistent with conjugation effects .
Scientific Research Applications
Methyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The triazolo[1,5-a]pyrimidine core allows for extensive substitutions, which modulate physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent Variations in Key Analogs
Key Observations :
- Position 5/7: Methyl or ethyl groups at position 7 (as in the target compound) contribute to metabolic stability. Amino or acetamido substituents (e.g., ) introduce hydrogen-bonding capabilities, critical for target engagement.
Biological Activity
Methyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a triazolopyrimidine core that is often associated with various pharmacological activities. The compound is known for its irritant properties and requires careful handling in laboratory settings .
Synthesis Methods
Several synthetic routes have been developed for the preparation of triazolo[1,5-a]pyrimidine derivatives. A notable method involves the use of ionic liquids and porous organic polymers as catalysts to enhance yield and purity . The reaction conditions typically involve the condensation of model reactants such as 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate under controlled temperatures .
Antiviral Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiviral properties. For instance, compounds targeting the PA-PB1 interface of the influenza A virus polymerase showed promising results. The compound exhibited an IC50 value of 12 μM in minireplicon assays and EC50 values ranging from 7 to 25 μM against various strains of influenza without cytotoxic effects at concentrations up to 250 μM .
Anti-inflammatory Effects
Research has indicated that some pyrimidine derivatives possess anti-inflammatory properties. For example, compounds similar in structure to this compound have shown potent inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that the compound may also exhibit similar therapeutic potential.
Study on Influenza Virus Inhibition
In a study investigating the antiviral effects of triazolo[1,5-a]pyrimidines against influenza A virus, several derivatives were tested for their ability to disrupt protein-protein interactions essential for viral replication. The study utilized ELISA-based assays to evaluate the inhibition of PA-PB1 interactions and found that certain compounds could significantly reduce viral load in infected cells .
In Vivo Anti-inflammatory Assessment
Another case study involved assessing the anti-inflammatory activity of triazolo[1,5-a]pyrimidines in carrageenan-induced paw edema models in rats. The results indicated that these compounds effectively reduced inflammation markers and exhibited lower toxicity profiles compared to traditional NSAIDs .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for methyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, aminotriazole derivatives are refluxed with diethyl ethoxymethylenemalonate in glacial acetic acid to form the triazolopyrimidine core. Substituents (e.g., methyl or phenyl groups) are introduced via alkylation or aryl substitution at specific positions. Yields range from 70% to 82% depending on reaction time, temperature, and substituent steric effects .
- Key Data : Ethyl analogs (e.g., ethyl 4,7-dihydro-7-oxo-2-phenyl derivatives) show yields of 75–82% with melting points between 112–217°C. Reaction optimization often involves solvent selection (e.g., ethanol/water mixtures) and catalyst use (e.g., TMDP) to enhance efficiency .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology : 1H NMR is essential for confirming substituent positions. For example, the methyl group at position 7 typically resonates at δ 2.40–2.60 ppm as a singlet, while the phenyl group at position 2 shows aromatic protons at δ 7.30–8.40 ppm. Additional characterization includes melting point analysis, IR spectroscopy for functional groups (e.g., ester C=O at ~1700 cm⁻¹), and elemental analysis .
- Key Data : Ethyl 4,7-dihydro-2-(4-chlorophenyl) derivatives exhibit distinct NMR peaks: δ 13.91 ppm (1H, br s, NH) and δ 8.41 ppm (1H, s, pyrimidine-H) .
Advanced Research Questions
Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) investigated?
- Methodology : SAR studies involve systematic substitution at positions 2, 4, and 6. For instance:
- Position 2 : Phenyl groups improve CB2 receptor affinity, while 4-chlorophenyl enhances metabolic stability .
- Position 7 : Methyl groups increase lipophilicity, potentially improving blood-brain barrier penetration.
- Position 4 : Alkyl chains (e.g., pentyl) modulate solubility and receptor binding kinetics .
- Data Contradictions : While 2-phenyl derivatives show high receptor affinity in some studies, 2-(4-methoxyphenyl) analogs exhibit reduced activity due to steric hindrance, highlighting the need for substituent polarity optimization .
Q. How can computational modeling resolve contradictions in pharmacological data?
- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like CB2 receptors. For example, methyl 7-methyl-2-phenyl derivatives show favorable interactions with Tyr113 and Ser285 residues via π-π stacking and hydrogen bonding. Free energy calculations (MM-PBSA) quantify binding affinities, explaining discrepancies between in vitro and in vivo results .
- Case Study : A derivative with a 4-pentyl chain showed high docking scores but low experimental activity, attributed to poor solubility—a factor addressed via logP optimization .
Q. What strategies mitigate low yields in regioselective synthesis?
- Methodology : Regioselectivity challenges arise during cyclization. Solutions include:
- Solvent Effects : Polar solvents (e.g., DMF) favor formation of the 1,5-a isomer over 1,2,4 isomers.
- Catalysts : Ionic liquids (e.g., [BMIM]BF₄) improve reaction rates and selectivity by stabilizing transition states .
- Key Data : Using molten-state TMDP as an additive increased yields of 5-amino-7-phenyl derivatives to 75% compared to 60% with traditional catalysts .
Q. How can contradictory spectral data (e.g., NMR shifts) be interpreted?
- Methodology : Contradictions often stem from tautomerism or solvent effects. For example:
- Tautomerism : The triazole ring exists in equilibrium between 1H and 3H tautomers, causing variable δ 13.0–14.0 ppm NH signals in DMSO-d6 .
- Solvent Polarity : Acetone-d6 upshifts aromatic protons by 0.2–0.5 ppm compared to DMSO-d6.
Experimental Design & Data Analysis
Q. What statistical models are suitable for analyzing substituent effects on bioactivity?
- Methodology : Multivariate analysis (e.g., PLS regression) correlates physicochemical descriptors (logP, molar refractivity) with IC50 values. For instance:
- Hydrophobic substituents (e.g., pentyl) improve CB2 binding (R² = 0.85).
- Electron-withdrawing groups (e.g., Cl) reduce activity due to unfavorable dipole interactions .
Q. How are reaction conditions optimized for scale-up without compromising purity?
- Methodology : Design of Experiments (DoE) evaluates factors like temperature, catalyst loading, and solvent ratio. For example:
- Temperature : Reflux (110°C) maximizes yield, while higher temperatures (>120°C) promote side reactions.
- Catalyst Loading : TMDP at 10 mol% balances cost and efficiency .
- Scale-Up Data : Pilot-scale reactions (100 g) achieved 78% yield with ≥95% purity via recrystallization (hexane/ethyl acetate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
